molecular formula C18H20N2O2 B384993 [1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol CAS No. 615279-86-2

[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol

Cat. No.: B384993
CAS No.: 615279-86-2
M. Wt: 296.4g/mol
InChI Key: OXEDRLJFPWHORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.4 g/mol . This compound features a benzimidazole core, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Properties

CAS No.

615279-86-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4g/mol

IUPAC Name

[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methanol

InChI

InChI=1S/C18H20N2O2/c1-14-7-2-5-10-17(14)22-12-6-11-20-16-9-4-3-8-15(16)19-18(20)13-21/h2-5,7-10,21H,6,11-13H2,1H3

InChI Key

OXEDRLJFPWHORS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CO

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CO

solubility

12.9 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include heating and the use of solvents such as acetonitrile or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and solvent recycling can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methanol group, converting it to a methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced methanol derivatives.

    Substitution: Halogenated benzimidazole compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: This compound has shown potential in biological research due to its benzimidazole core, which is known for its interaction with various biological targets. It is used in studies related to enzyme inhibition and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of [1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

    Benzimidazole: A core structure with similar pharmacological activities.

    Tolyl derivatives: Compounds with similar tolyloxy groups.

    Methanol derivatives: Compounds with similar methanol groups.

Uniqueness: What sets [1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]methanol apart is its unique combination of the benzimidazole core with the tolyloxy-propyl and methanol groups. This combination enhances its versatility in chemical reactions and its potential in various scientific research applications .

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